molecular formula C13H10ClF4N B1389809 3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride CAS No. 1185296-84-7

3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride

Cat. No.: B1389809
CAS No.: 1185296-84-7
M. Wt: 291.67 g/mol
InChI Key: GXCDSEIFVBGMBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride is a chemical compound characterized by its unique structural features, including a biphenyl core with fluorine and trifluoromethyl groups

Biochemical Analysis

Biochemical Properties

3-Fluoro-3’-(trifluoromethyl)[1,1’-biphenyl]-4-ylamine hydrochloride plays a crucial role in biochemical reactions, particularly in interactions with enzymes and proteins. The trifluoromethyl group in this compound can act as a bioisostere, replacing hydrogen atoms in biomolecules and altering their electronic and steric properties . This compound has been shown to interact with various enzymes, potentially inhibiting or activating them depending on the context of the reaction. For instance, it may interact with cytochrome P450 enzymes, influencing their activity and thus affecting metabolic pathways .

Cellular Effects

The effects of 3-Fluoro-3’-(trifluoromethyl)[1,1’-biphenyl]-4-ylamine hydrochloride on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, thereby affecting downstream cellular responses. Additionally, it can alter gene expression patterns by interacting with transcription factors or other regulatory proteins . These interactions can lead to changes in cellular metabolism, potentially affecting the overall function and health of the cell .

Molecular Mechanism

At the molecular level, 3-Fluoro-3’-(trifluoromethyl)[1,1’-biphenyl]-4-ylamine hydrochloride exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions with target proteins . This can result in the inhibition or activation of enzymes, depending on the nature of the interaction. Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoro-3’-(trifluoromethyl)[1,1’-biphenyl]-4-ylamine hydrochloride can change over time. The stability of this compound is influenced by various factors, including temperature, pH, and the presence of other chemicals . Over time, it may degrade, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in changes in cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 3-Fluoro-3’-(trifluoromethyl)[1,1’-biphenyl]-4-ylamine hydrochloride vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses . At higher doses, it can become toxic, leading to adverse effects such as organ damage or impaired cellular function . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

3-Fluoro-3’-(trifluoromethyl)[1,1’-biphenyl]-4-ylamine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . This interaction can lead to changes in metabolic flux and the levels of various metabolites within the cell . Additionally, this compound may affect the activity of other metabolic enzymes, further influencing cellular metabolism .

Transport and Distribution

Within cells and tissues, 3-Fluoro-3’-(trifluoromethyl)[1,1’-biphenyl]-4-ylamine hydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for different biomolecules .

Subcellular Localization

The subcellular localization of 3-Fluoro-3’-(trifluoromethyl)[1,1’-biphenyl]-4-ylamine hydrochloride is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride typically involves multi-step organic reactions. One common approach is the Suzuki coupling reaction, where a boronic acid derivative of the biphenyl core is coupled with a halogenated precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and optimizing parameters is common to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, and tin chloride (SnCl₂).

  • Substitution: Nucleophiles such as alkyl halides and amines can be used, often with the aid of a base.

Major Products Formed:

  • Oxidation: Nitro derivatives.

  • Reduction: Amine derivatives.

  • Substitution: Alkylated or aminated biphenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology: In biological research, 3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride is used to study protein interactions and enzyme activities. Its fluorinated structure can enhance the binding affinity and specificity of biological molecules.

Medicine: In the medical field, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting various diseases, including cancer and neurological disorders.

Industry: In industry, this compound is utilized in the production of advanced materials, such as polymers and coatings. Its chemical stability and resistance to degradation make it suitable for applications requiring durability and performance.

Comparison with Similar Compounds

  • 3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-ylamine hydrochloride

  • 3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ylamine hydrochloride

Uniqueness: 3-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride is unique due to its specific substitution pattern on the biphenyl core The presence of fluorine and trifluoromethyl groups at the 3 and 3' positions, respectively, provides distinct chemical and physical properties compared to similar compounds

Properties

IUPAC Name

2-fluoro-4-[3-(trifluoromethyl)phenyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4N.ClH/c14-11-7-9(4-5-12(11)18)8-2-1-3-10(6-8)13(15,16)17;/h1-7H,18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCDSEIFVBGMBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.